6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine
Overview
Description
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group and a methyl group attached to the pyrazolo[1,5-A]pyrimidine core
Preparation Methods
The synthesis of 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazolo[1,5-A]pyrimidine derivative . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cancer treatment. Its ability to inhibit CDK2 has shown promising results in preclinical studies.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used as a fluorescent probe in bioimaging applications due to its strong fluorescence and stability.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine involves its interaction with molecular targets such as CDK2. By binding to the ATP-binding site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2 makes it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
6-(4-Chlorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine: Similar structure but with a chlorine atom instead of fluorine, which may affect its electronic properties and biological activity.
6-(4-Methylphenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine: Contains a methyl group instead of fluorine, potentially altering its reactivity and applications.
6-(4-Nitrophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine:
The uniqueness of this compound lies in its fluorine atom, which enhances its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c1-8-12(9-2-4-10(14)5-3-9)13(15)17-11-6-7-16-18(8)11/h2-7H,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWLHHDHHGZFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=NN12)N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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